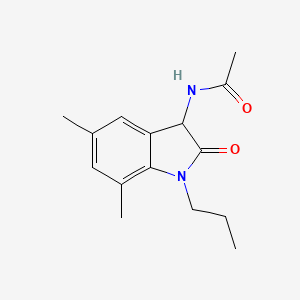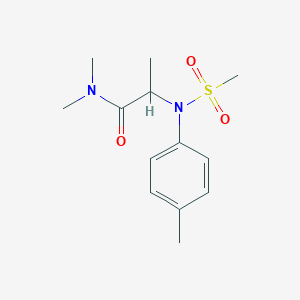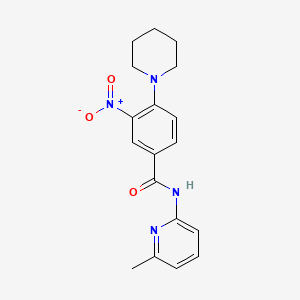
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide
Vue d'ensemble
Description
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide, also known as PEA, is a naturally occurring compound found in various foods, including chocolate and peanuts. PEA has been studied extensively for its potential therapeutic benefits in treating various conditions, including pain, inflammation, and depression. In
Mécanisme D'action
The exact mechanism of action of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is not fully understood. However, it is believed that N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide acts on various receptors in the body, including the cannabinoid receptor type 2 (CB2) and the peroxisome proliferator-activated receptor alpha (PPAR-alpha). N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to activate these receptors, leading to its anti-inflammatory, analgesic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects in the body. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to increase the levels of endocannabinoids, which are natural compounds that activate the CB2 receptor. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin. In addition, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to increase the levels of certain enzymes, including fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is a naturally occurring compound that can be easily synthesized with high purity. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has also been extensively studied, and its effects have been well documented. However, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide also has some limitations for lab experiments. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has a short half-life in the body, which can make it difficult to maintain consistent levels of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide over time.
Orientations Futures
There are several future directions for N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide research. One area of research is the development of new synthesis methods for N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide that are more efficient and cost-effective. Another area of research is the development of new formulations of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide that are more soluble and have a longer half-life in the body. In addition, further research is needed to fully understand the mechanism of action of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide and its effects on various receptors in the body. Finally, more clinical trials are needed to determine the efficacy and safety of N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide in treating various conditions, including pain, inflammation, and depression.
Conclusion:
In conclusion, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide is a naturally occurring compound that has been extensively studied for its potential therapeutic benefits in treating various conditions. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has anti-inflammatory, analgesic, and antidepressant effects, and its mechanism of action is believed to involve the activation of various receptors in the body. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide research, including the development of new synthesis methods, formulations, and clinical trials to determine its efficacy and safety.
Applications De Recherche Scientifique
N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic benefits in treating various conditions, including pain, inflammation, and depression. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has also been shown to have analgesic effects by reducing pain perception and increasing pain tolerance. In addition, N-(2-phenylethyl)-N'-(4-propoxyphenyl)ethanediamide has been shown to have antidepressant effects by increasing the levels of certain neurotransmitters, including dopamine and serotonin.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-N'-(4-propoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-14-24-17-10-8-16(9-11-17)21-19(23)18(22)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZEPHIUSDXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4166458.png)
![6-ethyl-1-mercapto-6-methyl-4-(2-phenylethyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4166471.png)
![1-{2-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}ethanone dihydrochloride](/img/structure/B4166477.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4166486.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166492.png)

![6-[(6-ethoxy-3-pyridazinyl)oxy]-N'-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4166503.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166525.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B4166529.png)


![1-(6-{4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperazin-1-yl}pyridin-3-yl)ethanone](/img/structure/B4166560.png)
